
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) is a complex organic compound with the molecular formula C32H28CoN8NaO10S2. It is known for its vibrant color and is often used as a dye. The compound is also referred to by its IUPAC name, monosodium bis[2-((E)-((Z)-3-oxido-1-oxo-1-(phenylamino)but-2-en-2-yl)diazenyl)-4-sulfamoylphenolate(2-)]cobaltate(1-) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) typically involves the diazotization of 5-aminosulfonyl-2-hydroxyaniline followed by coupling with 3-oxo-n-phenylbutyramide. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: The azo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(II) complexes .
Applications De Recherche Scientifique
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a dye and a complexing agent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions enable the compound to exert its effects on molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]chromate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]nickelate(1-)
Uniqueness
The uniqueness of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) lies in its ability to form stable complexes with cobalt ions, which imparts distinct chemical and physical properties compared to its analogs with different metal ions .
Propriétés
Numéro CAS |
72496-88-9 |
|---|---|
Formule moléculaire |
C32H28CoN8NaO10S2 |
Poids moléculaire |
830.7 g/mol |
Nom IUPAC |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;+3;+1/p-4/b2*15-10-,20-19?;; |
Clé InChI |
MLATWULHRUACSW-QXFYPXFPSA-J |
SMILES isomérique |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






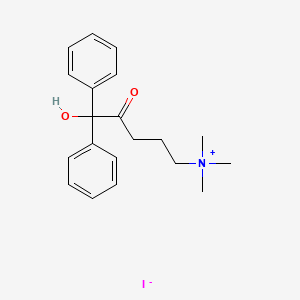
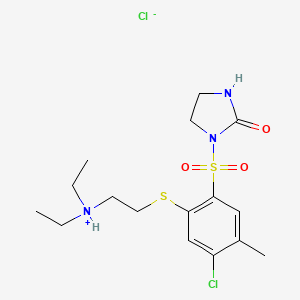
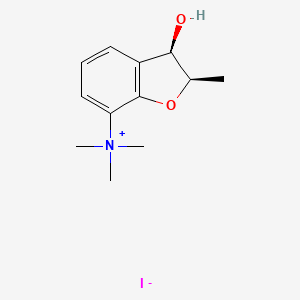
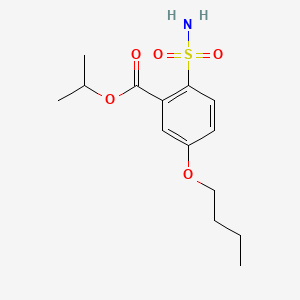

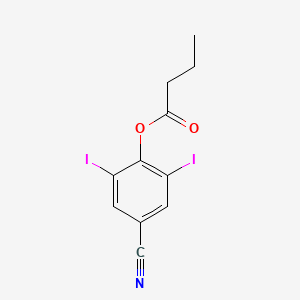
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)

![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)
